![molecular formula C14H22N2O3 B2503215 N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361698-15-7](/img/structure/B2503215.png)
N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as CT-1, is a small molecule compound that has been gaining attention in the scientific community for its potential therapeutic applications. CT-1 is a cyclopropyl-containing piperidine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. In
Mechanism of Action
The mechanism of action of CT-1 is not fully understood, but it is thought to involve modulation of the immune system and the production of pro-inflammatory cytokines. CT-1 has been shown to inhibit the production of interleukin-1β and tumor necrosis factor-α, two cytokines that play a key role in the inflammatory response.
Biochemical and Physiological Effects:
CT-1 has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, CT-1 has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. CT-1 has also been shown to have neuroprotective effects in a rat model of traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of CT-1 is its relatively simple synthesis method, which makes it a potentially useful compound for drug discovery and development. However, one limitation of CT-1 is its relatively low potency, which may limit its therapeutic potential.
Future Directions
There are several potential future directions for research on CT-1. One area of interest is the development of more potent analogs of CT-1 that could have greater therapeutic potential. Another area of interest is the exploration of the mechanism of action of CT-1, which could provide insights into the development of new anti-inflammatory and analgesic drugs. Additionally, further studies are needed to explore the potential therapeutic applications of CT-1 in a range of disease models.
Synthesis Methods
The synthesis of CT-1 involves the reaction of 1,1-dichloro-2-ethoxycyclopropane with 4-piperidone in the presence of sodium hydride and a palladium catalyst. This reaction produces the intermediate 2-ethoxycyclopropyl-4-piperidone, which is then reacted with acryloyl chloride to yield CT-1.
Scientific Research Applications
CT-1 has been the subject of several scientific studies due to its potential therapeutic applications. One study found that CT-1 exhibited anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines. Another study showed that CT-1 had analgesic effects in a mouse model of neuropathic pain.
properties
IUPAC Name |
N-[(1R,2R)-2-ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-3-13(17)16-7-5-10(6-8-16)14(18)15-11-9-12(11)19-4-2/h3,10-12H,1,4-9H2,2H3,(H,15,18)/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUJMIJPOYOSMB-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1NC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H]1NC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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